molecular formula CH8BrN5 B2873688 1,3-Diaminoguanidine hydrobromide CAS No. 58631-06-4

1,3-Diaminoguanidine hydrobromide

Cat. No. B2873688
CAS RN: 58631-06-4
M. Wt: 170.014
InChI Key: YXFUDJSESWAJRD-UHFFFAOYSA-N
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Description

1,3-Diaminoguanidine hydrobromide is a chemical compound with the molecular formula CH8BrN5 . It is primarily used as a laboratory chemical and is a key intermediate in the synthesis of various pharmaceuticals . It is also used as a complexing agent in the detection of metals and organic bases .


Synthesis Analysis

The synthesis of 1,3-Diaminoguanidine hydrobromide involves the condensation of 1,3-diaminoguanidine monohydrochloride with various aldehydes, mainly chlorobenzaldehydes, halogenated salicylaldehydes, 5-nitrofurfural, and isatin . The yields of these reactions typically range from 50-99% .


Molecular Structure Analysis

The molecular structure of 1,3-Diaminoguanidine hydrobromide is represented by the linear formula: H2NNHC(=NH)NHNH2·HCl . It has a molecular weight of 125.56 g/mol .


Chemical Reactions Analysis

1,3-Diaminoguanidine hydrobromide undergoes various chemical reactions. For instance, it can react with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .


Physical And Chemical Properties Analysis

1,3-Diaminoguanidine hydrobromide is a white or grayish-white crystalline powder . It has a melting point of 170°C . It is soluble in water, forming a clear to very slightly hazy, colorless to faintly yellow solution .

Safety And Hazards

1,3-Diaminoguanidine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1,2-diaminoguanidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH7N5.BrH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFUDJSESWAJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)NN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\N)(\N)/NN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diaminoguanidine hydrobromide

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